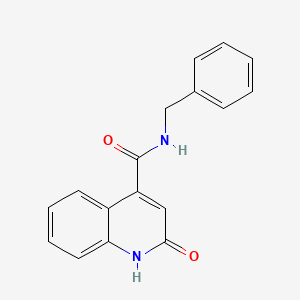

N-benzyl-2-hydroxyquinoline-4-carboxamide

Vue d'ensemble

Description

N-benzyl-2-hydroxyquinoline-4-carboxamide is a compound that belongs to the class of organic substances known as quinolones. These compounds are characterized by a benzene ring fused to a pyridine ring, with various functional groups attached that can significantly alter their chemical and biological properties. The presence of the hydroxyquinoline moiety and the carboxamide group in this compound suggests potential for diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of related quinolone structures often involves the formation of key ring systems through methods such as oxidative coupling, cyclization, and rearrangements. For instance, the oxidative ortho C-H activation of benzamides has been utilized to synthesize isoquinolones, with rhodium catalysis proving effective in facilitating this transformation . Similarly, N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are structurally related to this compound, have been synthesized from aromatic aldehydes and anilides under Darzens condensation conditions, followed by acid-catalyzed rearrangements to yield various cyclic compounds . These methods highlight the synthetic versatility of quinolone derivatives and the potential pathways for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is crucial in determining their reactivity and biological activity. For example, the study of regioselectivity in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound related to this compound, revealed that the reaction occurs at the nitrogen of the oxoquinoline group in a regioselective manner . This suggests that the position of substituents on the quinolone core can influence the outcome of chemical reactions.

Chemical Reactions Analysis

Quinolone derivatives undergo a variety of chemical reactions, which can be influenced by the substituents present on the core structure. For instance, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures was achieved through benzylic lithiation of a related benzamide . The reactivity of the quinolone core can also be harnessed to create inhibitors of biological targets, as seen in the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides, which are potent and selective inhibitors of HDAC11 .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the carboxamide group is associated with various biological activities and can affect the compound's solubility and hydrogen bonding potential. The hydroxy group on the quinolone ring can also participate in tautomerism, as observed in related compounds, which can have implications for the compound's stability and reactivity . Additionally, the benzyl group may impact the lipophilicity of the molecule, which is important for its pharmacokinetic properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-benzyl-2-hydroxyquinoline-4-carboxamide derivatives have been synthesized through various methods, demonstrating the compound's versatility and potential in creating heterocyclic compounds. For instance, Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, highlighting the compound's role in constructing heterocycles Song et al., 2010. Similarly, Hao et al. (2016) described a cobalt(II)-catalyzed decarboxylative C-H activation/annulation of benzamides, showcasing the switchable cyclization to isoquinolones and isoindolinones, emphasizing the compound's utility in regioselective access to these structures Hao et al., 2016.

Biological Activity and Pharmacological Potential

Research into this compound derivatives has also revealed their potential in pharmacological applications. Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors, indicating the compound's relevance in neuroimaging and diagnostic studies Matarrese et al., 2001. Another study by Billamboz et al. (2016) on 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) as HIV-1 integrase inhibitors highlighted the scaffold's effectiveness in low nanomolar range inhibitors, showcasing the compound's therapeutic potential against HIV Billamboz et al., 2016.

Mechanistic Insights and Novel Pathways

Studies have also provided mechanistic insights into the reactions involving this compound derivatives. Mamedov et al. (2021) discussed the synthesis and mechanistic insights of 3-hydroxyquinolin-2-ones, including viridicatin, from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, shedding light on novel synthetic pathways and reaction mechanisms Mamedov et al., 2021.

Orientations Futures

The future directions for “N-benzyl-2-hydroxyquinoline-4-carboxamide” could involve further exploration and optimization of synthetic methodologies for the synthesis of similar compounds with excellent yields and high purity . Additionally, more research could be conducted to explore their therapeutic potential .

Mécanisme D'action

Target of Action

The primary targets of N-Benzyl-2-Hydroxyquinoline-4-Carboxamide are currently unknown. This compound is a derivative of the 4-quinolone scaffold, which is a privileged structure in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential . .

Mode of Action

It is known that quinolones interact with their targets through key contacts between the ligand and the binding site . By rationally changing substituents to maximize these key contacts, the potency and selectivity profiles towards the desired target can be improved .

Biochemical Pathways

Quinolones and their derivatives have been reported to affect various pathways, including those involved in antibacterial, antiplasmodial, and cytotoxic activities .

Result of Action

Quinolones and their derivatives have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring can affect the compound’s action .

Propriétés

IUPAC Name |

N-benzyl-2-oxo-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-10-14(13-8-4-5-9-15(13)19-16)17(21)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLUCLVXNFSRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195295 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528831-13-2 | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528831-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-N-(phenylmethyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)